

# Common issues with Awl 60 stability and storage

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Compound of Interest		
Compound Name:	Awl 60	
Cat. No.:	B1665861	Get Quote

#### **Technical Support Center: Awl 60**

Welcome to the technical support center for **Awl 60**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common issues related to the stability and storage of **Awl 60**.

#### Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for Awl 60?

A1: For short-term storage (1-2 weeks), **Awl 60** should be stored at 4°C. For long-term storage, it is critical to aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.

Q2: My Awl 60 solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation may indicate protein aggregation, which can affect the activity of **Awl 60**. This can be caused by improper storage, temperature fluctuations, or buffer incompatibility. Before use, it is recommended to centrifuge the vial at 10,000 x g for 5 minutes at 4°C to pellet any aggregates. Use the clear supernatant for your experiments. If the issue persists, it may indicate significant degradation, and a fresh vial should be used.

Q3: Can I store Awl 60 in a frost-free freezer?



A3: It is strongly advised not to store **Awl 60** in a frost-free freezer. The temperature cycling in these units, designed to prevent frost buildup, can subject the product to multiple, subtle freeze-thaw events, which will compromise its stability and activity over time.

Q4: How does pH affect the stability of Awl 60?

A4: **Awl 60** is most stable in a buffer with a pH range of 6.5-7.5. Storing or diluting **Awl 60** in buffers outside of this range can lead to instability and aggregation.

# Troubleshooting Guides Issue 1: Reduced or No Activity of Awl 60 in Kinase Assays

If you are observing lower than expected or no inhibition in your kinase assays, consider the following potential causes and solutions.

Potential Cause	Troubleshooting Step
Improper Storage	Verify that Awl 60 has been stored at the recommended temperature (-80°C for longterm). Confirm that the product has not been subjected to multiple freeze-thaw cycles.
Protein Aggregation	Before preparing your dilutions, centrifuge the stock solution at $10,000 \times g$ for 5 minutes at $4^{\circ}C$ and use the supernatant.
Incorrect Dilution Buffer	Ensure the buffer used for dilution is compatible and within the recommended pH range of 6.5-7.5.
Degradation Over Time	If the product is old or has been stored improperly, its activity may be compromised.  Use a fresh vial of Awl 60 for comparison.

#### **Issue 2: Inconsistent Results Between Experiments**



Inconsistent results can often be traced back to variations in the handling and preparation of **Awl 60**.

Potential Cause	Troubleshooting Step
Freeze-Thaw Cycles	Aliquot Awl 60 into single-use volumes upon first use to minimize the number of times the stock solution is thawed.
Vortexing	Avoid vigorous vortexing of Awl 60 as this can cause protein denaturation and aggregation. Mix gently by pipetting up and down or by inverting the tube.
Adsorption to Plasticware	For very dilute solutions, the use of low-protein- binding tubes and pipette tips is recommended to prevent loss of material due to surface adsorption.

## Experimental Protocols Protocol 1: Aliquoting and Storing Awl 60

- Upon receiving Awl 60, briefly centrifuge the vial to ensure the entire contents are at the bottom.
- Allow the vial to equilibrate to 4°C on ice.
- Determine the desired volume for single-use aliquots based on your typical experimental needs.
- Using low-protein-binding pipette tips, carefully dispense the calculated volume into prechilled, sterile, low-protein-binding microcentrifuge tubes.
- Label each aliquot clearly with the product name, concentration, and date.
- Immediately store the aliquots at -80°C.

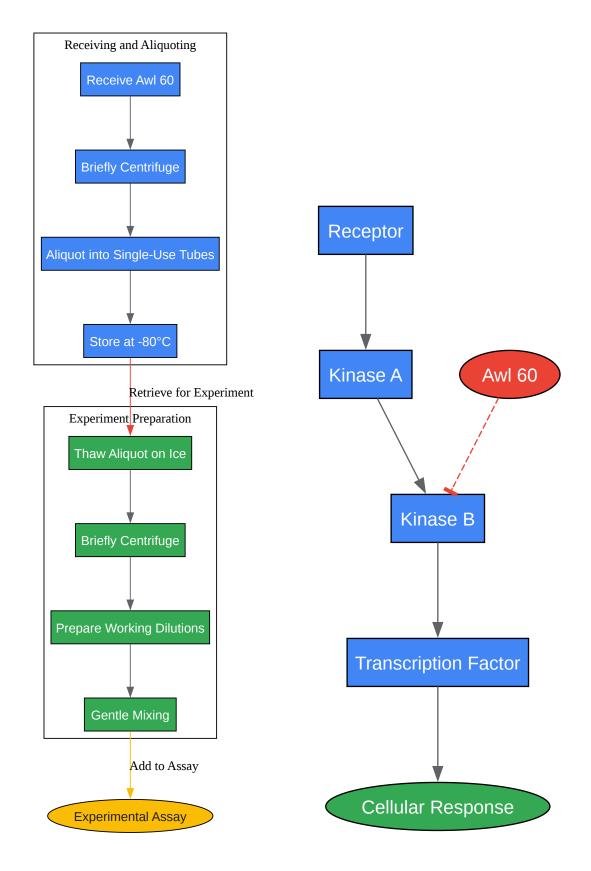
### **Protocol 2: Preparation of Working Solutions**



- Retrieve a single-use aliquot of **Awl 60** from -80°C storage.
- Thaw the aliquot on ice.
- Briefly centrifuge the tube to collect the solution at the bottom.
- Prepare your desired dilutions using a compatible, sterile-filtered buffer (e.g., PBS, pH 7.4).
- Mix the solution gently by pipetting up and down. Do not vortex.
- Keep the working solutions on ice until they are added to your experiment.

#### **Visual Guides**





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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com